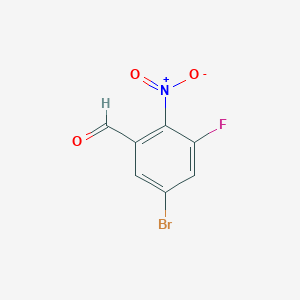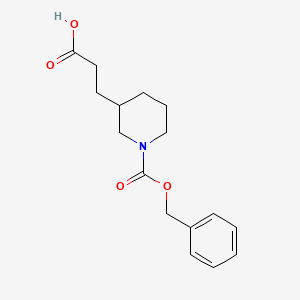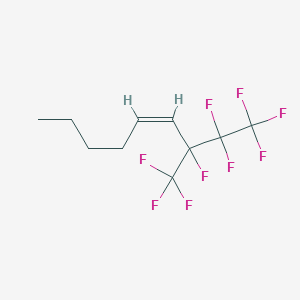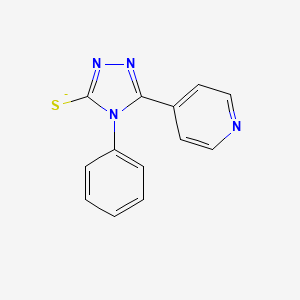
4-Phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thiolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thiolate is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thiolate typically involves the reaction of isonicotinohydrazide with isothiocyanatobenzene in ethanol under reflux conditions. The intermediate product, 2-isonicotinoyl-N-phenylhydrazine-1-carbothioamide, is then treated with a sodium hydroxide solution to yield the desired triazole-thiolate compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thiolate can undergo various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, or nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thiolate has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the synthesis of coordination complexes with metals, which may have luminescent or catalytic properties.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thiolate involves its interaction with various molecular targets. In medicinal chemistry, it can inhibit enzymes or interact with proteins, leading to antimicrobial or anticancer effects. The triazole ring and thiolate group play crucial roles in binding to the active sites of enzymes or receptors, disrupting their normal function .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazoles: These compounds have a similar triazole ring but differ in the position of nitrogen atoms.
1,2,4-Triazole Derivatives: Compounds like fluconazole and voriconazole are well-known antifungal agents with a similar triazole core.
Uniqueness
4-Phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thiolate is unique due to the presence of both phenyl and pyridinyl groups attached to the triazole ring, along with a thiolate group. This combination of functional groups provides distinct chemical and biological properties, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C13H9N4S- |
|---|---|
Peso molecular |
253.30 g/mol |
Nombre IUPAC |
4-phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thiolate |
InChI |
InChI=1S/C13H10N4S/c18-13-16-15-12(10-6-8-14-9-7-10)17(13)11-4-2-1-3-5-11/h1-9H,(H,16,18)/p-1 |
Clave InChI |
KPJBNFINSPXEGF-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=C2[S-])C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2-Chloroethyl)-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-YL]pyrimidine-2,4-dione](/img/structure/B15130874.png)
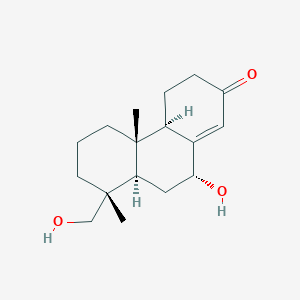
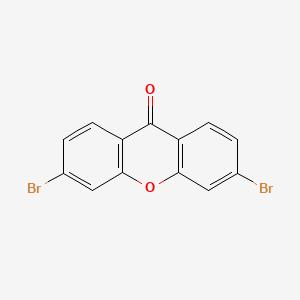



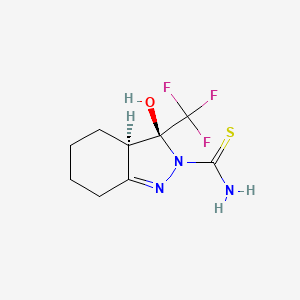
![methyl 2-{(1S)-2-(benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B15130897.png)
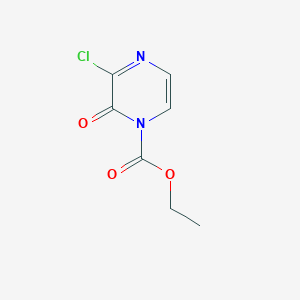
![(2S)-2-[[4-[Bis[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic Acid](/img/structure/B15130911.png)
